4-Bromopyrimidine: A Comprehensive Technical Guide for Researchers
4-Bromopyrimidine: A Comprehensive Technical Guide for Researchers
CAS Number: 31462-56-3
This technical guide provides an in-depth overview of 4-Bromopyrimidine, a versatile heterocyclic compound widely utilized in chemical synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry.
Chemical and Physical Properties
4-Bromopyrimidine is a halogenated pyrimidine (B1678525) that serves as a key building block in organic synthesis. Its properties are summarized in the tables below. It is important to note that 4-Bromopyrimidine can also be supplied as a hydrobromide salt, which has a different molecular weight.[1]
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃BrN₂ | [2] |
| Molecular Weight | 158.98 g/mol | [2] |
| Appearance | Not explicitly stated, but related compounds are solids | - |
| Boiling Point | 201.4 ± 13.0 °C (Predicted) | [3] |
| Density | 1.726 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -0.09 ± 0.10 (Predicted) | [3] |
Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR | Spectra available in online databases | [4] |
| ¹³C NMR | Data for similar pyrimidine structures are available, aiding in characterization. | [5] |
| Mass Spectrometry | Expected accurate mass can be calculated from the molecular formula. | - |
Synthesis and Purification
The synthesis of 4-bromopyrimidines can be achieved through various methods. One common approach involves the bromination of a corresponding hydroxypyrimidine or the cyclization of precursors in the presence of a bromine source.
One-Pot Synthesis of 4-Bromopyrimidines
A reported one-pot reaction provides a straightforward method for the synthesis of 4-bromopyrimidines and their condensed analogues.[6] This method offers an efficient alternative to multi-step procedures.
Experimental Protocol:
-
General Procedure for Condensed 4-Bromopyrimidines: To a mixture of a 2-aminonitrile (10 mmol) and a halogenoacetonitrile (10 mmol), add a saturated solution of dry hydrogen bromide gas in 1,4-dioxane (B91453) (30 mL).[6]
-
Stir the resulting mixture at 15-20°C for 2 hours.[6]
-
Allow the reaction mixture to stand at room temperature for 1 hour.[6]
-
Pour the mixture into crushed ice.[6]
-
The condensed 4-bromopyrimidine product precipitates as a pale yellow solid, which is then collected by filtration and can be recrystallized from n-hexane.[6]
Purification
Purification of brominated pyrimidines is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of pyrimidine derivatives.[7][8]
-
Mobile Phase: A solvent system, often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used to elute the compound from the column. The optimal solvent system can be determined by thin-layer chromatography (TLC).[8]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude 4-Bromopyrimidine in a minimal amount of a suitable solvent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[7][9]
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).[10]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Bromopyrimidine.
-
Reactivity and Applications in Drug Discovery
4-Bromopyrimidine is a valuable intermediate in medicinal chemistry due to the reactivity of the C-Br bond, which allows for the introduction of various substituents through cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position of the pyrimidine ring is susceptible to displacement and facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of complex drug candidates.[11][12][13]
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reactants: 4-Bromopyrimidine, an appropriate aryl or heteroaryl boronic acid or ester.[11]
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is commonly used.[11]
-
Base: A base, such as potassium carbonate or cesium carbonate, is required for the reaction.[14]
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, is used.[11][14]
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine 4-Bromopyrimidine, the boronic acid derivative, the base, and the solvent.
-
Purge the mixture with an inert gas (e.g., argon).[14]
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.[14]
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Role in the Development of Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[15] Pyrimidine derivatives can mimic the adenine (B156593) core of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer.[1][16][17]
Derivatives of 4-substituted pyrimidines have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).[1][17][18]
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[16][19] In many cancers, this pathway is aberrantly activated. Pyrimidine-based inhibitors can block this pathway by targeting the EGFR tyrosine kinase domain.[1][19]
Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.
JAK-STAT Signaling Pathway Inhibition
The JAK-STAT signaling pathway is critical for mediating immune responses and cell growth through cytokine signaling.[17][18] Dysregulation of this pathway is implicated in various hematological malignancies and inflammatory diseases. Pyrimidine-based compounds have been developed as potent and selective inhibitors of JAKs.[17][20]
Caption: JAK-STAT pathway and inhibition by pyrimidine-based drugs.
Safety and Handling
4-Bromopyrimidine and related brominated heterocyclic compounds should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification
-
GHS Hazard Statements: May include warnings for acute toxicity (oral), skin irritation, serious eye irritation, and respiratory irritation.[3] Specific classifications may vary by supplier.
-
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date hazard information.
Recommended Safety Precautions
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[21]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
Conclusion
4-Bromopyrimidine is a cornerstone building block for the synthesis of a diverse range of heterocyclic compounds, particularly those with applications in drug discovery. Its versatile reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. The pyrimidine core is a well-established pharmacophore in numerous therapeutic agents, most notably as kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and researchers aiming to develop the next generation of targeted therapies. Proper safety protocols must be strictly adhered to when handling this and related chemical compounds.
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromopyrimidine | 31462-56-3 [chemicalbook.com]
- 4. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Purification [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 20. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. carlroth.com [carlroth.com]
- 22. lobachemie.com [lobachemie.com]
